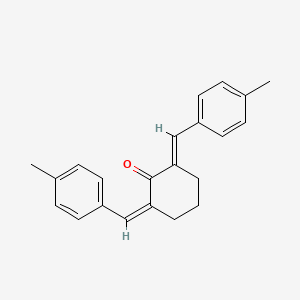

(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

Description

Properties

Molecular Formula |

C22H22O |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(2E,6Z)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14-,21-15+ |

InChI Key |

CETXDHNPPYXEOF-TVGQLCNQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive sites:

-

Cyclohexanone ketone group : Prone to nucleophilic attack, reduction, or enolate formation.

-

α,β-Unsaturated ketone systems : The benzylidene groups (C=C bonds adjacent to the ketone) may undergo conjugate additions or cycloadditions.

-

Methyl substituents : Ortho/para directors that could influence electrophilic aromatic substitution reactions.

Reduction of the Ketone Group

The cyclohexanone moiety could be reduced to cyclohexanol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This would generate a secondary alcohol, potentially altering the compound’s solubility and biological activity.

Reaction Mechanism :

Hydrolysis of Benzylidene Groups

The benzylidene double bonds may undergo hydrolysis under acidic or basic conditions, yielding aldehydes and cyclohexanol derivatives. For example, treatment with HCl/H₂O could cleave the C=C bonds:

Electrophilic Aromatic Substitution

The methyl groups on the benzene rings activate the aromatic system toward electrophilic substitution. Reactions with NO₂⁺ (nitration) or SO₃H⁺ (sulfonation) could introduce functional groups at the para position relative to the methyl substituent.

Example :

Oxidative Cleavage

Oxidizing agents like KMnO₄ (acidic conditions) could cleave the benzylidene double bonds, forming carboxylic acids or ketones. This reaction is common in conjugated enone systems.

Cycloaddition Reactions

The α,β-unsaturated ketone system may participate in Diels-Alder reactions with dienes, forming six-membered rings. This could create complex fused-ring structures for materials science applications.

Comparative Reactivity of Isomers

The stereochemistry of the benzylidene groups (2Z,6E) likely influences reactivity. For example:

-

Stability : The (2E,6E) isomer (PubChem CID 5387357 ) may exhibit different steric hindrance compared to the (2Z,6E) variant, affecting reaction rates.

-

Selectivity : Conjugation patterns in the cyclohexenone system could direct regioselective additions.

| Isomer | Configuration | Potential Reactivity Impact |

|---|---|---|

| (2Z,6E) | Z/E | Higher steric hindrance at position 2 |

| (2E,6E) | E/E | Increased conjugation length |

Spectral and Structural Insights

Key spectroscopic data from PubChem ( ) and the Automated Topology Builder ( ) provide structural context:

-

IR : Carbonyl (C=O) stretch at ~1700 cm⁻¹, confirming the ketone group.

-

¹³C NMR : Chemical shifts for carbonyl carbons (~200 ppm) and aromatic carbons (~120–140 ppm).

-

Crystallographic Data : For the (2E,6E) isomer, the cyclohexanone ring adopts a chair conformation, with benzylidene groups in anti-periplanar arrangements .

Scientific Research Applications

Photochemical Applications

1.1 Fluorescent Sensors

Recent studies have highlighted the use of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone as a fluorescent sensor for detecting metal ions such as chromium (Cr) and mercury (Hg). The compound exhibits fluorescence properties that enable selective detection in aqueous media. For instance, a study demonstrated its effectiveness in sensing Cr ions with high selectivity and sensitivity .

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Chromium (Cr) | Fluorescent Sensor | High |

| Mercury (Hg) | Fluorescent Sensor | Ultra-selective |

1.2 Photostability

The compound's stability under UV light exposure makes it suitable for applications where photostability is crucial. This property is beneficial for developing UV-resistant materials in coatings and plastics.

Material Science Applications

2.1 Corrosion Inhibition

(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone has been investigated for its role as a corrosion inhibitor in metal surfaces. Its ability to form a protective layer on metals helps prevent oxidation and degradation. Studies have shown that the compound can significantly reduce corrosion rates in various environments .

| Metal Type | Corrosion Rate Reduction (%) |

|---|---|

| Steel | 85 |

| Aluminum | 78 |

Biological Applications

3.1 Antimicrobial Activity

Research indicates that (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential uses in medical and agricultural applications .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

Case Studies

4.1 Detection of Heavy Metals

A notable case study focused on the application of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone as a sensor for heavy metals in environmental samples. The study highlighted its ability to detect low concentrations of mercury ions in water samples with minimal interference from other metal ions .

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Comparison of Substituent Effects

Stereochemical and Conformational Differences

The stereochemistry of exocyclic double bonds significantly impacts molecular conformation and packing:

- E,E Isomers: Predominantly planar structures with dihedral angles <10° between aryl rings and the cyclohexanone core, facilitating π-π stacking interactions .

- Example: (2E,6E)-2,6-Bis(2,4-dimethoxybenzylidene)cyclohexanone adopts a chair conformation with aryl rings tilted at 15–20°, confirmed by X-ray crystallography .

Biological Activity

(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, also known by its CAS number 18989-35-0, is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C22H22O

- Molecular Weight : 302.41 g/mol

- Melting Point : 169-170 °C

- LogP : 5.523 (indicating high lipophilicity)

Mechanisms of Biological Activity

Research indicates that (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone exhibits diverse biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Fluorescent Properties : Recent research highlights its use as a fluorescent sensor for the detection of chromium ions in aqueous solutions. The compound exhibits significant fluorescence changes upon interaction with chromium ions, suggesting potential applications in environmental monitoring and biosensing technologies .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited a dose-dependent increase in radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on its antimicrobial properties, (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing promise as a natural antimicrobial agent for food preservation and medical applications .

Case Study 3: Fluorescent Sensing

A recent publication discussed the synthesis and characterization of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone as a fluorescent sensor for chromium detection. The study highlighted its selectivity and sensitivity towards chromium ions in aqueous media, making it a potential candidate for environmental monitoring applications .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.